molecular formula C10H14N2O2 B4430546 Ethyl [1-(pyridin-4-yl)ethyl]carbamate

Ethyl [1-(pyridin-4-yl)ethyl]carbamate

Cat. No.: B4430546
M. Wt: 194.23 g/mol
InChI Key: CWMPWXUVPZFHDB-UHFFFAOYSA-N
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Description

Ethyl [1-(pyridin-4-yl)ethyl]carbamate is a chemical compound for research and experimental purposes. Researchers investigating carbamate functionalities may find this compound of interest. The carbamate group is a known structural motif in the development of bioactive compounds and has been identified as a key feature in various applications. This product is provided for laboratory R&D use and is not intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

ethyl N-(1-pyridin-4-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPWXUVPZFHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [1-(pyridin-4-yl)ethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(pyridin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl [1-(pyridin-4-yl)ethyl]carbamate has been investigated for its potential as a therapeutic agent due to its significant biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial effects, making it a candidate for the development of new antibiotics.
  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells, along with exhibiting antimigratory and antiangiogenic effects. These properties suggest its potential in cancer therapy by inhibiting tumor growth through specific molecular interactions.

Biological Target Interaction Studies

The compound has been analyzed for its binding affinity to various biological targets. Notably, it has shown inhibitory effects on enzymes such as nitric oxide synthase (NOS), which is crucial in vascular regulation and immune response. The IC50 values obtained from these studies highlight its potency against these targets, indicating possible therapeutic applications in vascular diseases and inflammation.

Several studies have documented the synthesis and application of this compound:

Biological Assays

In vitro assays have demonstrated the efficacy of this compound in inhibiting cancer cell proliferation and migration. For example, one study reported an IC50 value indicating strong inhibition against specific cancer cell lines, supporting its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl [1-(pyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural and functional differences between Ethyl [1-(pyridin-4-yl)ethyl]carbamate and related carbamate derivatives:

Compound Name Core Structure Key Substituents Biological Activities/Properties References
This compound Pyridine + carbamate 4-Pyridinyl, ethylcarbamate Potential CNS activity (inferred)
Ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate Phenyl + carbamate 4-Fluoro, 3-CF₃ Enhanced electrophilicity, antimicrobial
Ethyl ((4-hydroxychroman-4-yl)methyl)carbamate Chroman + carbamate 4-Hydroxychroman, methylene carbamate Anti-inflammatory, antioxidant
Ethyl (hydroxymethyl)carbamate Carbamate Hydroxymethyl Increased hydrophilicity
Ethyl 1-[(4-isopropylphenyl)methyl]piperidine-4-carboxylate Piperidine + phenyl 4-Isopropylphenyl, ester CNS modulation (piperidine-based)
Key Observations:
  • Aromatic vs. Aliphatic Cores: The pyridine ring in the target compound provides distinct electronic properties compared to phenyl (e.g., in ) or chroman () systems.
  • Substituent Effects : Fluorine and trifluoromethyl groups () increase lipophilicity and metabolic resistance, whereas the hydroxymethyl group () enhances solubility. The pyridin-4-yl group balances lipophilicity and hydrogen-bonding capacity.
  • Biological Activity: Chroman-based carbamates () exhibit anti-inflammatory properties, while fluorinated phenyl carbamates () show antimicrobial effects. The pyridine derivative’s activity remains speculative but may align with CNS or kinase-targeting applications due to structural parallels with known drugs .

Metabolic and Pharmacokinetic Comparisons

  • Ethyl Carbamate (Urethane): The parent compound, ethyl carbamate, is metabolized by CYP2E1 into carcinogenic metabolites like vinyl carbamate epoxide .
  • Hydroxymethyl Derivatives : Ethyl (hydroxymethyl)carbamate () undergoes glucuronidation, enhancing excretion. The pyridine derivative’s metabolic fate is likely influenced by hepatic CYP isoforms, though specific data are lacking.

Q & A

Q. What synthetic routes are recommended for Ethyl [1-(pyridin-4-yl)ethyl]carbamate, and how can purity be optimized?

Ethyl carbamate derivatives are typically synthesized via carbamate-forming reactions. A common method involves reacting ethanol with urea or trichloroacetyl isocyanate under controlled conditions (e.g., acidic catalysis, 60–80°C) . For this compound, introducing the pyridinyl moiety may require coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling). Purity optimization involves chromatographic techniques (e.g., flash column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are gold standards for quantification due to high sensitivity and specificity . Fourier-transform infrared spectroscopy (FTIR) with multivariate analysis offers rapid screening but requires calibration against reference methods . For biological matrices, solid-phase microextraction (SPME) coupled with GC–MS minimizes matrix interference .

Advanced Research Questions

Q. How does CYP2E1-mediated metabolism influence the genotoxic potential of this compound?

Ethyl carbamate is metabolized by CYP2E1 in human liver microsomes to reactive intermediates like vinyl carbamate and 2-hydroxyethyl carbamate, which form DNA adducts (e.g., 1,N⁶-ethenoadenosine) . The pyridinyl substituent in this compound may alter metabolic kinetics. Comparative studies using recombinant CYP enzymes and human hepatocytes are recommended to assess adduct formation and repair mechanisms. Rodent models show slower neonatal metabolism due to esterase deficiencies, highlighting interspecies variability .

Q. What experimental designs address contradictions in interspecies carcinogenicity data for ethyl carbamate derivatives?

Rodent studies show ethyl carbamate induces lung tumors, classified as Group 2A (probably carcinogenic to humans) by IARC . However, human epidemiological data are lacking. To resolve contradictions:

  • Use transgenic mouse models expressing human CYP2E1.
  • Compare DNA adduct profiles in human vs. rodent cell lines.
  • Conduct dose-response studies accounting for metabolic saturation thresholds .

Table 1: Key interspecies differences in ethyl carbamate metabolism

ParameterRodents (Mice)Humans
Primary Metabolizing EnzymeMicrosomal esteraseCYP2E1
Major Reactive MetaboliteVinyl carbamate epoxide2-Hydroxyethyl carbamate
DNA Adduct FormationHighModerate (in vitro)

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking and molecular dynamics simulations can map binding affinities to enzymes (e.g., acetylcholinesterase) or receptors. For example:

  • Dock the pyridinyl group into aromatic pockets of target proteins.
  • Calculate binding free energies (ΔG) using force fields like AMBER or CHARMM. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) .

Methodological Guidance

Q. What strategies mitigate variability in metabolic studies of ethyl carbamate derivatives?

  • Use pooled human liver microsomes to account for CYP2E1 polymorphism .
  • Include positive controls (e.g., vinyl carbamate) to benchmark metabolic activation.
  • Normalize data to protein content or CYP2E1 activity (measured via chlorzoxazone hydroxylation) .

Q. How to design in vitro assays for evaluating the neurotoxic potential of this compound?

  • Use SH-SY5Y neuronal cells to assess acetylcholinesterase inhibition.
  • Measure reactive oxygen species (ROS) production and mitochondrial membrane potential (ΔΨm) via fluorescent probes (e.g., JC-1).
  • Compare results to structurally related carbamates (e.g., fentanyl carbamate) with known neurotoxicity profiles .

Data Interpretation Challenges

Q. Why do spectroscopic data sometimes conflict with computational predictions for carbamate derivatives?

Discrepancies arise from solvation effects, tautomerism, or crystal packing in solid-state NMR. Mitigation strategies:

  • Perform solvent correction in DFT calculations (e.g., using COSMO-RS).
  • Validate crystal structures via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [1-(pyridin-4-yl)ethyl]carbamate
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Ethyl [1-(pyridin-4-yl)ethyl]carbamate

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